(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione
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Overview
Description
(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by its unique structure, which includes a tetrahydroindole ring system with two ketone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of a suitable diketone precursor in the presence of a strong acid or base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Catalysts and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.
Scientific Research Applications
(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3aR,7aS,7bR)-2,2,5,7a-tetramethyl-1H,2H,3H,3aH,4H,6H,7H,7aH,7bH-cyclobuta[e]indene
- (1aS,2R,3aR,5S,7aS,7bS)-7a-hydroxy-2,5-dimethyl-1aH,2H,3H,3aH,4H,5H,7aH,7bH-naphtho[1,2-b]oxirene-3a-carbonitrile
- Diethyl [(3aR,4S,7aS)-4-methyl-2H,3H,3aH,4H,7aH-furo[2,3-b]pyran-6-yl]phosphonate
Uniqueness
(3AR,7aS)-tetrahydro-1H-indole-2,7(3H,7aH)-dione is unique due to its specific tetrahydroindole ring structure and the presence of two ketone groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3aR,7aS)-3,3a,4,5,6,7a-hexahydro-1H-indole-2,7-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-3-1-2-5-4-7(11)9-8(5)6/h5,8H,1-4H2,(H,9,11)/t5-,8+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGAFYBSPPWHQK-XRGYYRRGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)NC2C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CC(=O)N[C@@H]2C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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